molecular formula C19H26ClNO4S B2863302 5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide CAS No. 1798039-80-1

5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2863302
CAS No.: 1798039-80-1
M. Wt: 399.93
InChI Key: FLANNXYUPIOPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring substituted with chlorine and methoxy groups, an adamantane derivative, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. A common approach includes:

    Nitration and Reduction: Nitration of 5-chloro-2-methoxybenzene followed by reduction to form the corresponding amine.

    Sulfonation: Introduction of the sulfonamide group via sulfonation reactions.

    Adamantane Derivative Introduction: Coupling the adamantane derivative with the benzene ring through a series of substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of the chlorine and methoxy groups on the benzene ring.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.

    Coupling Reactions: The adamantane derivative can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as halogens, nucleophiles, and bases.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can modify the functional groups present.

Scientific Research Applications

5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the development of advanced materials with specific properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares structural similarities but differs in the substituents on the benzene ring and the nature of the sulfonamide group.

    5-chloro-2-methylaniline: Similar in having a chloro and methoxy group on the benzene ring but lacks the adamantane and sulfonamide groups.

Uniqueness

The uniqueness of 5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(2-methoxy-2-adamantyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClNO4S/c1-24-17-4-3-16(20)10-18(17)26(22,23)21-11-19(25-2)14-6-12-5-13(8-14)9-15(19)7-12/h3-4,10,12-15,21H,5-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLANNXYUPIOPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.